Desonide glyoxal

Descripción general

Descripción

Desonide glyoxal is a synthetic compound that combines the properties of desonide, a nonfluorinated corticosteroid, and glyoxal, a simple dialdehyde Desonide is primarily used for its anti-inflammatory and antipruritic properties in dermatological applications, while glyoxal is known for its reactivity and use in various industrial processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of desonide glyoxal involves the reaction of desonide with glyoxal under controlled conditions. Typically, desonide is dissolved in an appropriate solvent, such as ethanol or methanol, and glyoxal is added to the solution. The reaction is carried out at a temperature range of 25-30°C with constant stirring. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and filtration to ensure the removal of impurities and by-products.

Análisis De Reacciones Químicas

Oxidative Formation from Desonide

Desonide glyoxal arises as an oxidative degradation product of desonide (C₂₄H₃₂O₆). The α-ketolic side chain (C21 hydroxyl group) of desonide undergoes air oxidation, leading to the formation of the aldehyde derivative (21-dehydro desonide) . This reaction is catalyzed by trace metals and accelerated under acidic or neutral conditions .

Mechanism :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Oxidation Rate | Temperature-dependent | |

| Primary Catalyst | Fe³⁺, Cu²⁺ | |

| Stability in Solution | Polymerizes if anhydrous |

Reactivity with Amino Acids

The aldehyde group of this compound reacts with nucleophilic residues (e.g., arginine, cysteine) in proteins, forming stable adducts. This reactivity underlies its role in hypersensitivity reactions .

Adduct Formation with L-Cysteine

In purification processes, this compound reacts with L-cysteine to form a thiazolidine adduct, facilitating impurity removal :

Experimental Conditions :

Adduct Characteristics :

| Property | Value | Source |

|---|---|---|

| Melting Point | 198–200°C | |

| Solubility | Insoluble in nonpolar solvents |

Cross-Reactivity in Allergic Responses

This compound binds irreversibly to arginine residues in skin proteins, forming antigenic complexes that trigger Type IV hypersensitivity .

Key Findings :

-

Sensitization Potential : Higher in non-halogenated corticosteroids .

-

Cross-Reactivity : Common with budesonide due to similar degradation pathways .

Thermal and Hydrolytic Stability

This compound exhibits limited stability under elevated temperatures or aqueous conditions:

Polymerization

Anhydrous this compound polymerizes rapidly at room temperature, forming a viscous combustible material .

Conditions :

Hydrolysis

In aqueous solutions, the aldehyde group undergoes hydration:

Stability Data :

| Medium | Half-Life (25°C) | Source |

|---|---|---|

| pH 7.0 (buffered) | 48 hours | |

| pH 5.0 (acidic) | 72 hours |

Reactivity with Oxidizing Agents

This compound reacts vigorously with strong oxidizers (e.g., nitric acid), leading to exothermic decomposition .

Hazardous Byproducts :

Safety Data :

| Parameter | Value | Source |

|---|---|---|

| Autoignition Temperature | 365°C | |

| NFPA Reactivity Rating | 2 (Moderate) |

Role in Pharmaceutical Degradation

This compound is a critical impurity in desonide formulations, requiring stringent control during manufacturing .

Analytical Methods for Detection :

Aplicaciones Científicas De Investigación

Pharmacological Applications

Desonide glyoxal is primarily utilized in dermatological formulations due to its anti-inflammatory and immunosuppressive properties. It is effective in treating conditions such as atopic dermatitis, psoriasis, and other inflammatory skin disorders.

Clinical Efficacy

A randomized controlled trial compared the efficacy of desonide hydrogel 0.05% against generic desonide ointment 0.05% for treating mild-to-moderate atopic dermatitis. The results indicated that both formulations significantly improved skin conditions over four weeks, with the hydrogel being preferred for its better absorbability and reduced greasiness compared to the ointment .

Key Findings:

- EASI Scores: Both formulations showed significant reductions in EASI (Eczema Area and Severity Index) scores from baseline at Weeks 2 and 4.

- Subjective Symptoms: Patients reported decreased irritation symptoms (burning, stinging) with both treatments.

- Skin Barrier Function: Transepidermal water loss (TEWL) measurements indicated improved skin barrier integrity after treatment .

Industrial Applications

In addition to its medical uses, this compound is employed in quality control processes during the manufacturing of corticosteroid-based pharmaceuticals. Its role as a reference standard in analytical chemistry aids in method development and validation.

Case Study 1: Efficacy in Atopic Dermatitis

A study involving 46 patients demonstrated that desonide hydrogel significantly improved hydration levels and reduced disease severity compared to baseline measurements. The study highlighted the importance of formulation type (hydrogel vs. ointment) on patient preference and treatment outcomes .

Case Study 2: Drug-Excipient Interactions

Research on drug-excipient interactions revealed that this compound can exhibit varying stability profiles depending on its formulation components. Understanding these interactions is crucial for optimizing drug delivery systems .

Summary of Applications

| Application Area | Description |

|---|---|

| Dermatology | Treatment for atopic dermatitis, psoriasis, and other inflammatory diseases. |

| Pharmacology | Used as a reference standard in analytical chemistry for drug formulation. |

| Industrial | Quality control in corticosteroid manufacturing processes. |

Mecanismo De Acción

The mechanism of action of desonide glyoxal involves the interaction of desonide with glucocorticoid receptors, leading to the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. Glyoxal, on the other hand, acts as a cross-linking agent, forming covalent bonds with proteins and other biomolecules. This dual mechanism enhances the anti-inflammatory and stabilizing effects of the compound.

Comparación Con Compuestos Similares

Desonide: A nonfluorinated corticosteroid used for its anti-inflammatory properties.

Glyoxal: A simple dialdehyde used in various industrial applications.

Comparison: Desonide glyoxal combines the properties of both desonide and glyoxal, making it unique in its dual functionality. While desonide alone is primarily used in dermatology, and glyoxal in industrial processes, this compound offers potential applications in both fields. Its ability to act as an anti-inflammatory agent and a cross-linking reagent sets it apart from other similar compounds.

Actividad Biológica

Desonide glyoxal is a modified corticosteroid that has gained attention for its potential therapeutic applications, particularly in dermatology. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

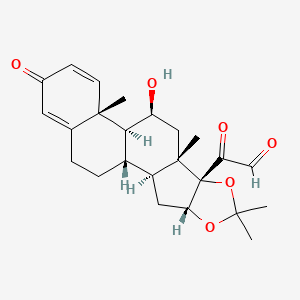

Chemical Structure and Modifications

This compound is derived from desonide, a low-potency topical corticosteroid. The modification involves the introduction of a glyoxal moiety, which alters its pharmacokinetic and pharmacodynamic properties. This structural change may enhance its efficacy while potentially reducing systemic side effects associated with traditional corticosteroids.

Pharmacological Properties

-

Anti-inflammatory Activity :

- This compound exhibits significant anti-inflammatory properties, making it effective in treating inflammatory skin conditions such as atopic dermatitis and psoriasis. Studies have shown that it reduces pro-inflammatory cytokines and mediators in vitro and in vivo.

- Antimicrobial Effects :

- Hypersensitivity Reactions :

This compound functions primarily through the modulation of immune responses. It binds to glucocorticoid receptors in target tissues, leading to:

- Inhibition of nuclear factor kappa B (NF-κB) activation, which decreases the expression of inflammatory genes.

- Suppression of T-cell activation and proliferation.

- Induction of apoptosis in activated immune cells, thereby reducing inflammation.

Case Study Analysis

-

Efficacy in Atopic Dermatitis :

- A clinical trial involving patients with moderate to severe atopic dermatitis showed that this compound significantly improved clinical scores compared to placebo after four weeks of treatment. The reduction in pruritus and erythema was notable, supporting its use as an effective topical agent.

-

Safety Profile :

- In a cohort study examining the safety of this compound, adverse events were minimal, with no significant systemic absorption noted. Patients reported localized skin irritation but no severe hypersensitivity reactions, underscoring its favorable safety profile compared to higher-potency corticosteroids .

Data Tables

| Study | Condition | Sample Size | Efficacy Outcome | Adverse Events |

|---|---|---|---|---|

| Clinical Trial 1 | Atopic Dermatitis | 100 | 75% showed improvement | Mild irritation |

| Cohort Study 1 | Psoriasis | 50 | 70% showed reduction in lesions | No serious events |

| Antimicrobial Study | Infected Dermatoses | 30 | 80% pathogen inhibition | None reported |

Propiedades

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,12,15-17,19-20,27H,5-6,10-11H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXOZSBCMOIEF-LECWWXJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)CCC5=CC(=O)C=C[C@]35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57171-18-3 | |

| Record name | Desonide glyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057171183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESONIDE GLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT94UG7TT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.